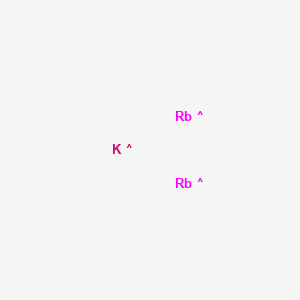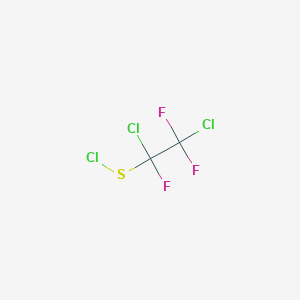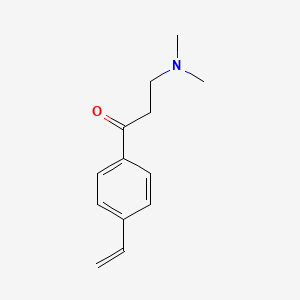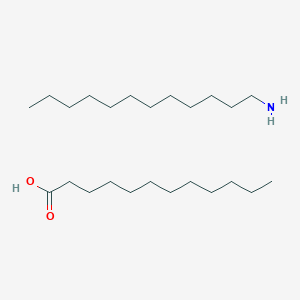
Cerium;cobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium cobalt is a compound formed by the combination of cerium and cobalt. Cerium is a rare earth element, while cobalt is a transition metal. Both elements have unique properties that make their combination valuable in various scientific and industrial applications. Cerium cobalt compounds are known for their catalytic properties, magnetic behavior, and potential use in advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cerium cobalt compounds can be synthesized using various methods, including co-precipitation, hydrothermal synthesis, and solid-state reactions. One common method involves the co-precipitation of cerium and cobalt salts, followed by calcination at high temperatures. For example, cerium nitrate and cobalt nitrate can be dissolved in water, and a precipitating agent such as ammonium hydroxide is added to form a precipitate. This precipitate is then filtered, dried, and calcined at temperatures around 500°C to obtain the cerium cobalt compound .
Industrial Production Methods
In industrial settings, cerium cobalt compounds are often produced using large-scale co-precipitation methods. The process involves the controlled addition of cerium and cobalt salts to a reactor, followed by the addition of a precipitating agent. The resulting precipitate is then subjected to filtration, drying, and calcination. The specific conditions, such as temperature and pH, are optimized to achieve the desired phase and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cerium cobalt compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cerium and cobalt, as well as the presence of other reagents.
Common Reagents and Conditions
Oxidation Reactions: Cerium cobalt compounds can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction Reactions: Reduction of cerium cobalt compounds can be achieved using reducing agents such as hydrogen gas.
Substitution Reactions: Substitution reactions involve the replacement of one element in the compound with another.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cerium cobalt can produce cerium cobalt oxide, while reduction can yield lower oxidation state compounds .
Applications De Recherche Scientifique
Cerium cobalt compounds have a wide range of scientific research applications due to their unique properties.
Chemistry
In chemistry, cerium cobalt compounds are used as catalysts in various reactions, including hydrogenation and oxidation reactions. Their catalytic properties are enhanced by the presence of cerium, which provides oxygen vacancies and improves the redox behavior of the compound .
Biology and Medicine
Cerium’s ability to mimic calcium allows it to interact with biological systems, while cobalt’s magnetic properties can be utilized in targeted drug delivery .
Industry
In industry, cerium cobalt compounds are used in the production of advanced materials, such as magnetic alloys and high-performance ceramics. Their magnetic properties make them valuable in the development of permanent magnets and electronic devices .
Mécanisme D'action
The mechanism of action of cerium cobalt compounds is influenced by the unique properties of both cerium and cobalt. Cerium’s ability to switch between different oxidation states (Ce³⁺ and Ce⁴⁺) allows it to participate in redox reactions, while cobalt’s magnetic properties contribute to the compound’s overall behavior.
Molecular Targets and Pathways
Cerium cobalt compounds can interact with various molecular targets, including enzymes and cellular components. For example, cerium can replace calcium in biological systems, affecting cellular processes such as respiration and metabolism. Cobalt’s magnetic properties can also influence cellular pathways by generating localized magnetic fields .
Comparaison Avec Des Composés Similaires
Cerium cobalt compounds can be compared with other similar compounds, such as cerium iron, cerium nickel, and cerium copper compounds.
Similar Compounds
Cerium Iron: Cerium iron compounds exhibit similar catalytic properties but differ in their magnetic behavior due to the presence of iron.
Cerium Nickel: Cerium nickel compounds are known for their high catalytic activity and are often used in hydrogenation reactions.
Cerium Copper: Cerium copper compounds have unique electronic properties and are used in electronic devices and sensors.
Uniqueness
Cerium cobalt compounds are unique due to the combination of cerium’s redox properties and cobalt’s magnetic behavior. This combination makes them valuable in applications that require both catalytic and magnetic properties, such as in advanced materials and electronic devices .
Propriétés
Numéro CAS |
12185-78-3 |
|---|---|
Formule moléculaire |
CeCo3 |
Poids moléculaire |
316.916 g/mol |
Nom IUPAC |
cerium;cobalt |
InChI |
InChI=1S/Ce.3Co |
Clé InChI |
MRYINWLISWRJFJ-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Co].[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)

![[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile](/img/structure/B14717206.png)






![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)
